

Application Notes and Protocols for Utilizing GA3-AM in Live-Cell Imaging

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Compound of Interest

Compound Name: GA3-AM

Cat. No.: B15602907

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Introduction

GA3-AM is a powerful tool for inducing protein dimerization in living cells with high temporal and spatial control. Contrary to functioning as a fluorescent probe, **GA3-AM** is a cell-permeable analog of the plant hormone gibberellic acid (GA3) that acts as a chemical inducer of dimerization (CID). This system provides a robust method for manipulating and observing a wide array of cellular processes in real-time.

The underlying principle of the **GA3-AM** system is the induced interaction between two protein domains: GIBBERELLIN INSENSITIVE (GAI) and GIBBERELLIN INSENSITIVE DWARF1 (GID1). In the presence of GA3, these two proteins form a stable complex. The acetoxymethyl (AM) ester modification on **GA3-AM** allows it to freely cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active GA3 molecule. This active GA3 then rapidly induces the dimerization of GAI and GID1.^{[1][2][3][4]}

For live-cell imaging applications, GAI and GID1 (or their functional truncated domains) are genetically fused to proteins of interest and/or fluorescent reporters (e.g., GFP, YFP, CFP). The addition of **GA3-AM** to the cell culture medium triggers the dimerization, leading to a detectable change in the localization or interaction of the fusion proteins, which can be monitored by fluorescence microscopy. A key advantage of the **GA3-AM** system is its orthogonality to the

commonly used rapamycin-based CID system, allowing for the independent control of two separate dimerization events within the same cell.[\[3\]](#)[\[4\]](#)

Data Presentation

Table 1: Physicochemical and Kinetic Properties of **GA3-AM**

Property	Value	Reference
Molecular Weight	418.44 g/mol	[3]
Formula	C22H26O8	[3]
Solubility	Soluble to 100 mM in DMSO and ethanol	[3]
Storage	Store at -20°C	[3]
EC50 for Dimerization	310 nM	[3] [4]
Apparent Rate Constant of Translocation	0.013 s ⁻¹	[1]
Timescale of Dimerization	Seconds to minutes	[1] [2]

Experimental Protocols

Protocol 1: GA3-AM Induced Protein Translocation to the Plasma Membrane

This protocol describes how to visualize the recruitment of a cytosolic protein to the plasma membrane upon **GA3-AM** induction.

1. Plasmid Construction:

- Plasma Membrane Anchor (Bait): Create a fusion construct of a plasma membrane localization signal (e.g., the N-terminal 11 amino acids of Lyn kinase) with a fluorescent protein (e.g., CFP) and a truncated version of GAI (e.g., GAI(1-92)). A typical construct would be pLyn-CFP-GAI.

- Cytosolic Protein (Prey): Create a fusion construct of the protein of interest with a different fluorescent protein (e.g., YFP) and GID1. A typical construct would be pYFP-GID1-ProteinOfInterest.

2. Cell Culture and Transfection:

- Plate mammalian cells (e.g., HeLa, HEK293T, or COS-7) on glass-bottom dishes suitable for live-cell imaging. Adherent cells should be seeded to reach 50-70% confluency on the day of transfection.
- Co-transfect the cells with the "Bait" and "Prey" plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized for optimal expression levels.
- Incubate the cells for 24-48 hours to allow for protein expression.

3. Live-Cell Imaging:

- Replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence.
- Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
- Locate a healthy, co-transfected cell expressing both CFP and YFP signals. The CFP signal should be localized to the plasma membrane, while the YFP signal should be diffuse in the cytoplasm.
- Acquire baseline images of both channels for a few minutes before induction.
- Prepare a stock solution of **GA3-AM** in DMSO (e.g., 10 mM). Dilute the stock solution in the imaging medium to the desired final concentration (a starting concentration of 10 µM is recommended).
- Gently add the **GA3-AM** solution to the imaging dish.

- Immediately begin time-lapse imaging, acquiring images in both the CFP and YFP channels. The translocation of the YFP-tagged protein to the plasma membrane can be observed within seconds to minutes.^{[1][2]}

4. Data Analysis:

- Quantify the change in fluorescence intensity of the YFP signal at the plasma membrane and in the cytoplasm over time. This can be done by defining regions of interest (ROIs) in the respective cellular compartments.
- The rate of translocation can be determined by fitting the fluorescence intensity data to a kinetic model.

Protocol 2: GA3-AM Induced Dimerization for Studying Protein-Protein Interactions

This protocol outlines a method to study the interaction between two proteins of interest using a FRET (Förster Resonance Energy Transfer) based assay.

1. Plasmid Construction:

- Fuse one protein of interest to a FRET donor (e.g., CFP) and GAI.
- Fuse the other protein of interest to a FRET acceptor (e.g., YFP) and GID1.

2. Cell Culture and Transfection:

- Follow the same procedure as in Protocol 1 for cell plating and transfection.

3. Live-Cell Imaging and FRET Measurement:

- Use a microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector).
- Acquire baseline images of the donor (CFP) and acceptor (YFP) channels, as well as the FRET channel (CFP excitation, YFP emission).
- Add **GA3-AM** to the imaging medium.

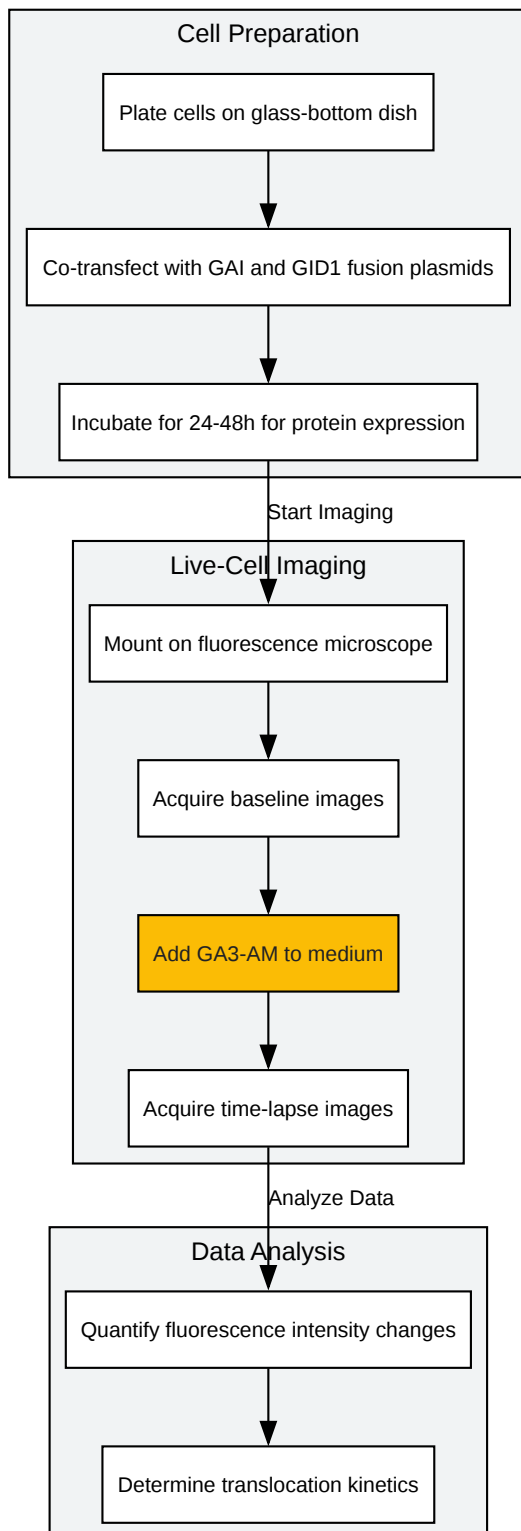
- Acquire time-lapse images of all three channels. An increase in the FRET signal upon addition of **GA3-AM** indicates that the two proteins of interest are interacting.[\[1\]](#)

4. Data Analysis:

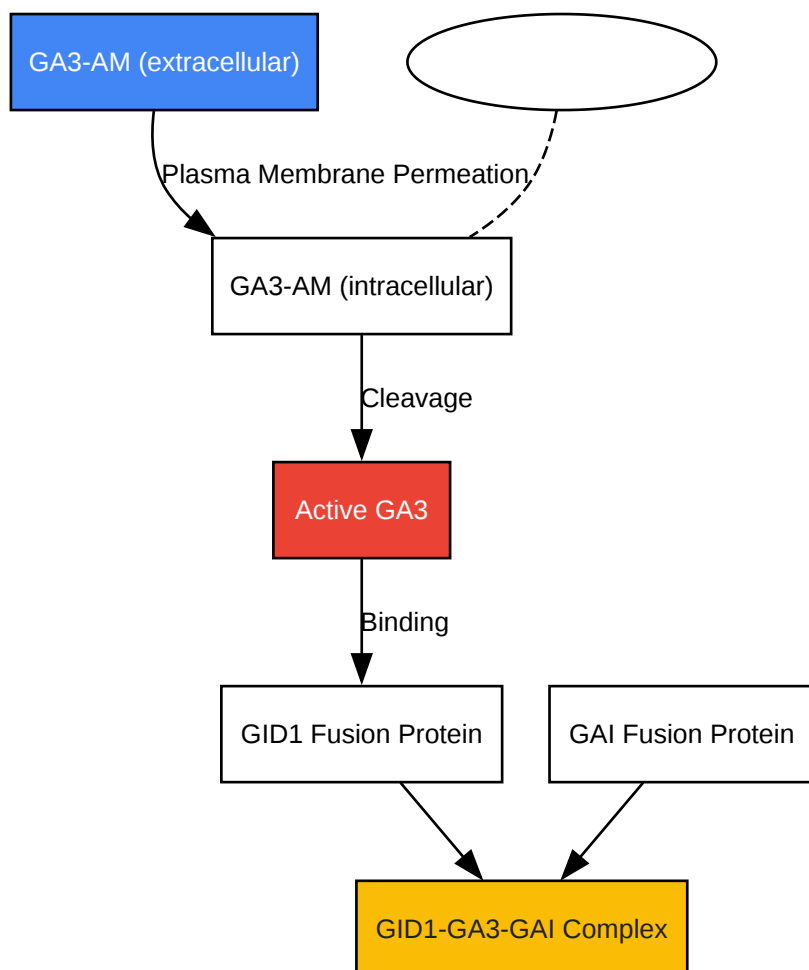
- Calculate the normalized FRET efficiency over time to quantify the interaction dynamics.

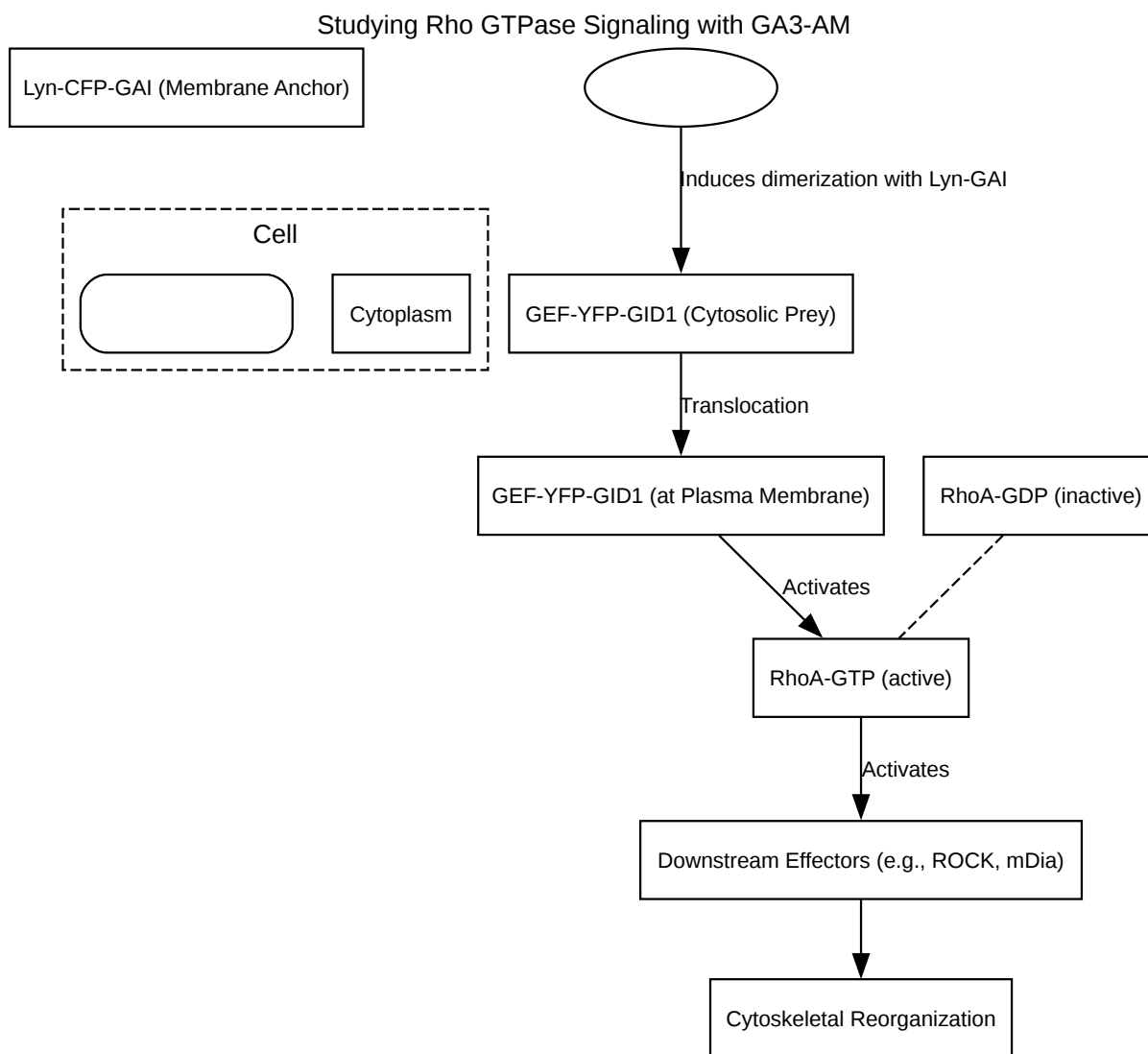
Mandatory Visualization

Experimental Workflow for GA3-AM Induced Protein Translocation



Mechanism of GA3-AM Action in Live Cells





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